molecular formula C7H10ClFN2 B578018 (3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride CAS No. 1257535-11-7

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride

Cat. No.: B578018
CAS No.: 1257535-11-7
M. Wt: 176.619
InChI Key: MWBCVZKPEVMFBS-UHFFFAOYSA-N
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Description

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C7H10ClFN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride typically involves the fluorination of pyridine derivativesThe reaction conditions often require the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled temperatures and inert atmospheres .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This makes it valuable for specialized research and industrial applications .

Biological Activity

(3-Fluoro-6-methylpyridin-2-YL)methanamine hydrochloride is a fluorinated pyridine derivative with significant potential in medicinal chemistry. Its unique structural features, including a fluorine atom and a methyl group on the pyridine ring, suggest various biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound's chemical formula is C6H7FN2C_6H_7FN_2, typically encountered in its hydrochloride salt form, which enhances its solubility and stability. The presence of the fluorine atom is crucial for its biological interactions, as it can influence the compound's reactivity and binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate various signaling pathways, which may lead to therapeutic effects against diseases like cancer. For instance, it has been reported to inhibit certain protein kinases involved in tumor growth regulation .

Key Mechanisms

  • Enzyme Inhibition : The compound has shown potential in inhibiting protein kinases such as mTORC and Pim kinases, which are critical in regulating cell growth and survival.
  • Receptor Interaction : Its structural properties allow it to bind effectively to various receptors, potentially modulating their activity and influencing cellular responses.

Anticancer Properties

Recent studies have highlighted the compound's efficacy in inhibiting cancer cell proliferation. For example, derivatives of this compound have demonstrated significant inhibitory effects on cell lines associated with various cancers, exhibiting IC50 values in the nanomolar range .

Compound Target IC50 (nM) Cell Line
EEDi-5285EED18KARPAS422
Compound 26EED36KARPAS422
Compound 29EED0.2KARPAS422

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness against various strains:

Bacterial Strain MIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Case Studies

  • Cancer Therapeutics : A study involving derivatives of this compound demonstrated significant inhibition of KARPAS422 cell growth, indicating its potential as a lead compound for developing new anticancer drugs .
  • Antimicrobial Research : In vitro tests revealed that the compound has effective antibacterial activity against multiple strains, supporting its potential use in treating bacterial infections .

Properties

IUPAC Name

(3-fluoro-6-methylpyridin-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-9)10-5;/h2-3H,4,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWBCVZKPEVMFBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694193
Record name 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1257535-11-7
Record name 1-(3-Fluoro-6-methylpyridin-2-yl)methanamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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